molecular formula C10H9N3O B2475879 2-[(Pyridin-4-yl)methoxy]pyrimidine CAS No. 2198896-11-4

2-[(Pyridin-4-yl)methoxy]pyrimidine

Cat. No.: B2475879
CAS No.: 2198896-11-4
M. Wt: 187.202
InChI Key: NVIQUDNPPOYHAD-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine typically involves the reaction of 4-chloromethylpyridine with 2-hydroxypyrimidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrimidine attacks the chloromethyl group of the pyridine, forming the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and improve the reaction yield. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF.

Major Products Formed:

    Oxidation: Formation of pyridine and pyrimidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the methoxy group.

Scientific Research Applications

2-[(Pyridin-4-yl)methoxy]pyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with DNA and RNA.

    Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine
  • 2-(Pyridin-3-yl)pyrimidine
  • 2-(Pyridin-4-yl)pyrimidine

Comparison: 2-[(Pyridin-4-yl)methoxy]pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for various biological targets. This uniqueness makes it a valuable compound for drug discovery and development.

Biological Activity

2-[(Pyridin-4-yl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, has been investigated for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H10_{10}N2_2O, with a molecular weight of 198.21 g/mol. Its structure features a pyrimidine ring substituted with a methoxy group and a pyridine moiety, which may influence its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50_{50} values for COX-2 inhibition by related compounds have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Table 1: COX Inhibition Data for Pyrimidine Derivatives

CompoundCOX-2 IC50_{50} (μmol)Comparison DrugDrug IC50_{50} (μmol)
Compound A0.04 ± 0.09Celecoxib0.04 ± 0.01
Compound B0.05 ± 0.02Indomethacin0.09 ± 0.01
Compound C0.06 ± 0.03Aspirin0.12 ± 0.02

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. For example, studies have demonstrated that certain pyrimidine compounds can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival. One study reported that a related compound exhibited an IC50_{50} of 14.8 nM against EGFR, indicating potent inhibitory activity .

Table 2: EGFR Inhibition Data for Pyrimidine Derivatives

CompoundEGFR IC50_{50} (nM)Cell Line Tested
Compound D14.8A549
Compound E26.2H1975
Compound F>50NCI-H460

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, the antimicrobial activity of pyrimidine derivatives has been documented. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents .

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound GStaphylococcus aureus8
Compound HEscherichia coli16
Compound ICandida albicans4

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. The compound's ability to inhibit key enzymes such as COX and EGFR suggests that it may disrupt critical signaling pathways that promote inflammation and tumor growth.

Case Studies

  • Anti-inflammatory Study : A study conducted on rats demonstrated that administration of a related pyrimidine derivative significantly reduced paw edema induced by carrageenan, suggesting strong anti-inflammatory efficacy.
  • Cancer Cell Line Study : In vitro assays using A549 lung cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Properties

IUPAC Name

2-(pyridin-4-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIQUDNPPOYHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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